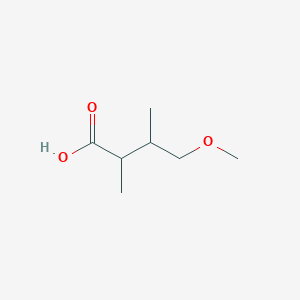
4-Methoxy-2,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dimethylbutanoic acid is a chemical compound with the CAS Number: 1509352-43-5 . It has a molecular weight of 146.19 and its IUPAC name is this compound . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H14O3/c1-5(4-10-3)6(2)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 146.19 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study focused on the asymmetric catalytic hydrogenation of acrylic acid derivatives to produce enantiomerically pure compounds, which are crucial as building blocks in natural product syntheses. The research highlighted the transformation of a specific acrylic acid to (2S)-4-methoxy-2-methyl-4-oxobutanoic acid with a 99.7% enantiomeric excess, demonstrating its potential application in producing isoprenoid building blocks for complex organic synthesis (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Analytical Chemistry Application
Research developed a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit, using hapten synthesis that involves compounds structurally related to 4-Methoxy-2,3-dimethylbutanoic acid. This demonstrates its utility in creating analytical tools for detecting agricultural contaminants, ensuring food safety (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Material Science
A study on the crystallization behavior of MPPO, which contains a structure related to this compound, explored the influence of seed particles on polymorphic compositions. This research contributes to the understanding of how crystallization conditions affect the properties of materials, which is essential for developing pharmaceuticals and advanced materials (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).
Medicinal Chemistry
The synthesis and investigation of novel compounds for potential antimicrobial and anticancer activities often involve derivatives of this compound. For example, the study on compounds from Parmelia erumpens highlighted the significant antimicrobial and anticancer properties of a related compound, suggesting its potential as a drug target after further clinical evaluation (Aravind, Sreelekha, Kumar, Kumar, & Mohandas, 2014).
Safety and Hazards
The safety information for 4-Methoxy-2,3-dimethylbutanoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(4-10-3)6(2)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKPGWZKMRBFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

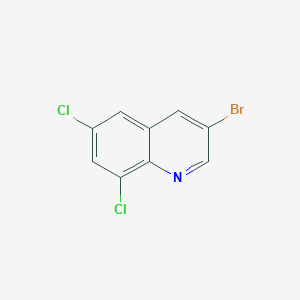
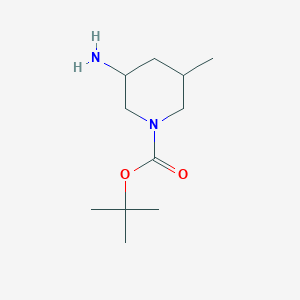

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
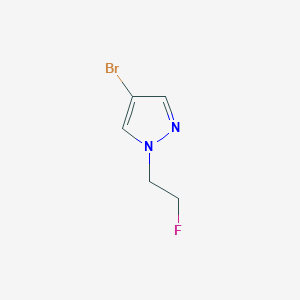
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
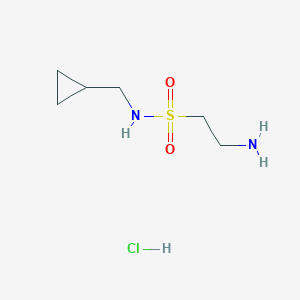
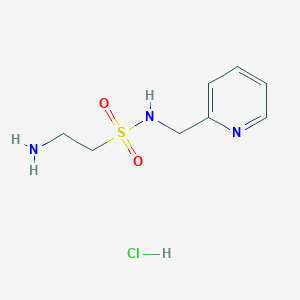
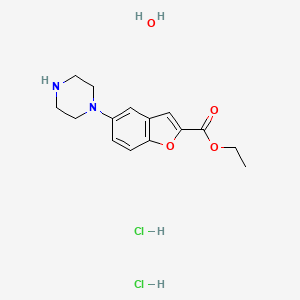
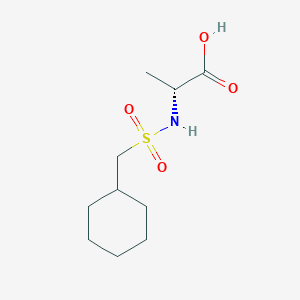
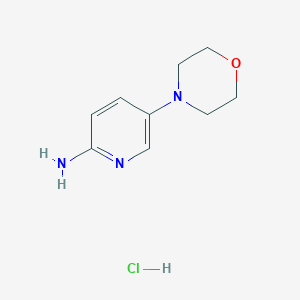
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
![[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)